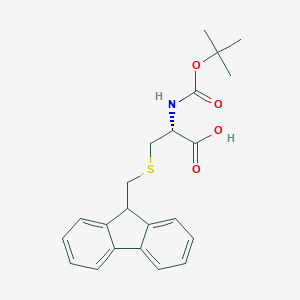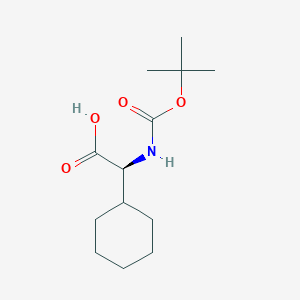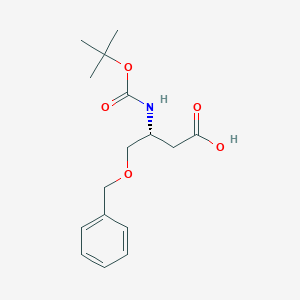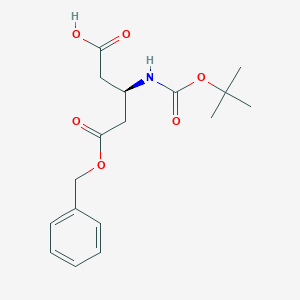
Boc-甘氨酸
描述
Boc-Glycine, also known as N-tert-Butoxycarbonyl-2-aminoacetic acid, is a derivative of Glycine . It is mainly used in peptide synthesis and is recognized to be beneficial as ergogenic dietary substances .
Synthesis Analysis
The synthesis of Boc-glycine involves mixing a water solution of L-glycine and a water solution of sodium hydrogen carbonate, followed by the addition of (Boc)2O in batches . The reaction conditions are controlled to obtain Boc-glycine with high yield . This method is low in cost, simple, convenient, safe in operation, and causes little pollution .Molecular Structure Analysis
Boc-glycine has a molecular formula of C7H13NO4 and a molecular weight of 175.18 . It contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Boc-Glycine can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .Physical And Chemical Properties Analysis
Boc-glycine appears as a white to off-white solid . It has a melting point of 90°C . It is soluble in DMSO and slightly soluble in chloroform, methanol .科学研究应用
抗癌活性
Boc-甘氨酸已被用于合成具有潜在抗癌活性的二肽衍生物。 这些衍生物已使用MTT法与4T1乳腺癌细胞系进行评估,表明其在癌症研究和治疗中的作用 .
聚合物合成
它还参与聚合物的合成,例如 Boc-甘氨酸连接的聚乳酸-聚乙二醇共聚物。 这些合成的聚合物通过各种光谱技术进行表征,表明其在材料科学中的应用 .
生物化学研究
Boc-甘氨酸在生物化学中用于各种目的,包括非天然D-氨基酸和DL-氨基酸的合成,这些氨基酸对于肽合成和其他生化应用至关重要 .
酶促合成
该化合物在酶促合成中发挥作用,特别是在通过苏氨酸醛缩酶 (TAs) 形成 β-羟基-α-氨基酸方面。 此过程对于在合成有机化学中创建碳-碳键形成具有重要意义 .
前药开发
在药物化学中,Boc-甘氨酸用于开发低毒性的前药。 例如,它已与鳞状氨酸和牛痘素连接,以创建像 Boc-Gly-Pro 这样的二肽,这些二肽可以被肿瘤相关成纤维细胞上过表达的成纤维细胞活化蛋白 (FAP) 裂解 .
作用机制
Target of Action
Boc-glycine, also known as N-tert-Butoxycarbonyl-2-aminoacetic acid, is primarily used as a protecting group for amines in organic synthesis . It is particularly useful in the field of peptide synthesis . The primary targets of Boc-glycine are therefore the amine groups present in amino acids and peptides .
Mode of Action
Boc-glycine acts by protecting the amine groups in amino acids and peptides during synthesis . This protection is achieved through the formation of Boc-protected amines and amino acids, which is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective cleavage of the Boc group under specific conditions, such as acidic conditions .
Biochemical Pathways
Boc-glycine is involved in the biochemical pathways of glycine metabolism . Glycine is degraded via three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate glycine degradation to form ammonia and CO2 .
Pharmacokinetics
It is known that boc-glycine is soluble in dmso , which may influence its bioavailability.
Result of Action
The primary result of Boc-glycine’s action is the protection of amine groups in amino acids and peptides during synthesis . This protection allows for the successful synthesis of complex peptides without unwanted side reactions . After the synthesis, the Boc group can be selectively removed under specific conditions .
Action Environment
The action of Boc-glycine can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group towards most nucleophiles and bases allows for its use in a variety of chemical environments . Furthermore, the cleavage of the Boc group requires specific conditions, such as acidic conditions , indicating that the pH of the environment can significantly influence the action of Boc-glycine.
安全和危害
未来方向
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063509 | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4530-20-5 | |
| Record name | N-(tert-Butoxycarbonyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4530-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boc-glycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















